Dibutylcyanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

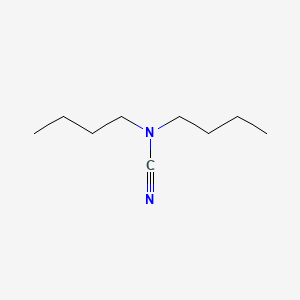

2D Structure

3D Structure

Properties

IUPAC Name |

dibutylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-3-5-7-11(9-10)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGFATPCYLMCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062134 | |

| Record name | Cyanamide, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-54-6 | |

| Record name | N,N-Dibutylcyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutylcyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylcyanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutylcyanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanamide, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanamide, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIBUTYLCYANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBA1K5V0SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Dibutylcyanamide in Contemporary Chemical Research: an Overview of Academic Inquiry

Theoretical Frameworks for Cyano-Functionalized Compounds

The chemistry of cyano-functionalized compounds, such as dibutylcyanamide, is largely governed by the electronic properties of the cyano group (C≡N). ebsco.com This functional group is characterized by a triple bond between a carbon and a nitrogen atom, creating a linearly arranged, electron-withdrawing unit. ebsco.comrsc.org This electron-withdrawing nature significantly influences the electron density of the adjacent atoms, thereby dictating the molecule's reactivity. mdpi.com

In dialkylcyanamides, the presence of alkyl groups, like the butyl groups in this compound, increases the electron density on the nitrogen-carbon-nitrogen (NCN) system through inductive effects. mdpi.com This makes dialkylcyanamides stronger σ-donors compared to conventional nitriles. rsc.org This enhanced donor capability is a key factor in their coordination chemistry, as they can act as effective ligands for metal centers. rsc.org

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the reaction mechanisms involving dialkylcyanamides. nih.govmdpi.com For instance, DFT calculations have revealed that in copper(I)-catalyzed cycloaddition reactions, the process is concerted, and the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the copper-bound cyanamide (B42294) is the controlling factor. nih.govacs.org These computational models help elucidate the kinetic and thermodynamic favorability of such reactions. acs.org The bonding in metal-cyanamide complexes, such as with copper(I), involves significant σ-donation from the cyanamide ligand to the metal, which prevails over π-back-donation from the metal to the ligand. rsc.org

The cyanamide moiety itself presents a duality in reactivity, with a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit. nih.gov This allows cyanamides to participate in a wide array of chemical transformations, including cycloadditions, radical reactions, and serving as electrophilic cyanide-transfer agents. nih.govcardiff.ac.uk

| Property | Value | Source |

|---|---|---|

| CAS Number | 2050-54-6 | nih.govcas.org |

| Molecular Formula | C₉H₁₈N₂ | nih.govcas.org |

| Molecular Weight | 154.25 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | CCCCN(CCCC)C#N | nih.gov |

Interdisciplinary Relevance in Advanced Chemical Sciences

The unique reactivity of this compound makes it a valuable reagent and building block in several areas of advanced chemical sciences.

Organic Synthesis: this compound is utilized in the synthesis of more complex organic molecules. For example, it can be hydrolyzed under acidic conditions to produce dibutylamine (B89481). It also participates in cycloaddition reactions to form heterocyclic compounds. A notable example is its reaction with hydrazoic acid to produce 1-butyl-5-(dibutylamino)-1H-tetrazole, a type of tetrazole derivative. thieme-connect.de The cyano group in such compounds is a versatile precursor that can be transformed into other functional groups like amines and carboxylic acids. researchgate.net Modern synthetic methods, including electrochemical approaches, have been developed for the efficient synthesis of this compound from dibutylamine, using trimethylsilylcyanide (TMSCN) as a cyanide source. google.com

Coordination Chemistry: As established by theoretical studies, dialkylcyanamides are effective ligands for metal ions. rsc.org They readily react with copper(I) complexes, such as Cu(NCMe)₄, to form homoleptic complexes like Cu(NCNBu₂)₄ through the substitution of acetonitrile (B52724) ligands. rsc.org These copper-cyanamide complexes are studied as potential intermediates in catalytic reactions. rsc.org The ability of the cyanamide group to coordinate to metals through its nitrile nitrogen is a key feature in the design of novel organometallic complexes and catalysts. nih.gov

Materials Science: The cyanamide functional group is integral to the development of various functional materials. aip.org While research on this compound specifically in materials science is less documented, the broader class of cyano-functionalized molecules is used in developing organic semiconductors, dyes, and photoredox catalysts. rsc.org The electron-accepting properties of the cyano group are crucial for designing materials with specific electronic and optical properties. rsc.org

| Spectroscopy Type | Characteristic Peaks/Signals (δ or m/z) | Source |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | 0.91-0.96 (m, 6H), 1.32-1.44 (m, 4H), 1.56-1.66 (m, 4H), 2.94-2.99 (m, 4H) | rsc.org |

| ¹³C NMR (125 MHz, CDCl₃) | 13.6, 19.6, 29.6, 51.2, 117.9 | rsc.org |

| Mass Spectrometry (EI) | 154 (M⁺) | rsc.org |

| IR (neat) | 2209 cm⁻¹ (C≡N stretch) | rsc.org |

Synthetic Methodologies and Reaction Pathways of Dibutylcyanamide

Precursor-Based Synthetic Routes

The synthesis of dibutylcyanamide can be achieved through several pathways, primarily involving the transformation of butylamines or the use of alternative precursors.

Cyanating Agent Transformations of Butylamines

A prevalent method for synthesizing cyanamides involves the use of cyanogen (B1215507) bromide with amines. cardiff.ac.uk However, due to the high toxicity of cyanogen bromide, alternative, safer cyanating agents have been developed. cardiff.ac.uk One such method utilizes trichloroacetonitrile (B146778) as a less toxic cyano source in a one-pot, two-step procedure. cardiff.ac.uk In this process, dibutylamine (B89481) is reacted with trichloroacetonitrile, followed by treatment with a strong base like sodium tert-amoxide to yield N,N-dibutylcyanamide. cardiff.ac.uk

Another approach involves N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) which acts as both a sulfonyl transfer reagent and a cyano source, enabling the deoxycyanamidation of alcohols to produce tertiary cyanamides. cardiff.ac.uk Additionally, N-hydroxy-2-oxopropanimidoyl chloride has been developed as a latent cyanide transfer reagent for the synthesis of cyanamides from secondary amines. chemistryviews.org This method first involves the reaction of the amine with the reagent, followed by a deacetylative C-C bond cleavage to release the cyanamide (B42294). chemistryviews.org

Alternative Synthetic Precursors and Feedstocks

Beyond the direct cyanation of amines, this compound can be synthesized from different starting materials. One documented pathway involves the transformation of sodium cyanide with sodium amide, which was confirmed by its subsequent conversion into this compound. researchgate.net Another approach utilizes 1,3,5-triazine, which can undergo ring-opening reactions under the influence of nucleophiles to act as a precursor for various compounds, including amidines that can be further transformed. researchgate.net

Advanced Reaction Mechanisms Involving this compound

This compound participates in a variety of advanced chemical reactions, showcasing its versatility as a chemical intermediate.

Nucleophilic and Electrophilic Interactions

The reactivity of this compound is governed by the principles of nucleophilic and electrophilic interactions. purkh.comyoutube.com A nucleophile is a species that donates an electron pair, while an electrophile accepts an electron pair to form a new bond. purkh.comyoutube.com In the context of this compound, the nitrogen atom of the cyano group can act as a nucleophilic center, while the carbon atom of the cyano group is electrophilic. libretexts.org These interactions are fundamental to many organic reactions, including substitution and addition reactions. purkh.com The propensity for these reactions to occur is influenced by factors such as the electronic properties of the interacting molecules. nih.gov For instance, a nucleophile will attack an electrophilic carbon, leading to the formation of a new bond. libretexts.org

Organometallic Reactions and Grignard Reagent Studies

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong nucleophiles and bases that react with electrophilic centers. saskoer.calibretexts.org The reaction of methylmagnesium iodide, a Grignard reagent, with this compound has been studied. researchgate.net This reaction leads to the formation of several products, including dibutylamine, dibutylisopropylamine, and acetonitrile (B52724). researchgate.net Grignard reagents are known to add to carbonyl groups and other electrophilic functional groups. masterorganicchemistry.combyjus.com Their high reactivity makes them valuable tools in organic synthesis for forming new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org The solvent used, typically diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the Grignard reagent and facilitating the reaction. libretexts.orglibretexts.org

Transnitrilation and Decyanation Processes

Transnitrilation is a process where a cyano group is transferred from one molecule to another. This can be a useful strategy in organic synthesis, for example, in the cyanation of aryl Grignard or lithium reagents using dimethylmalononitrile (B1205571) as a transnitrilating agent. researchgate.net This method avoids the use of highly toxic cyanating agents. researchgate.net

Decyanation, the removal of a cyano group, is another important transformation. nih.gov Reductive decyanation transforms an organic nitrile into the corresponding alkane. nih.gov Recent developments in this area focus on using milder reaction conditions. For instance, the decyanation of diphenylacetonitriles can be induced by a base, and triarylacetonitriles can be converted to triarylmethanes using MeMgCl. nih.gov Malononitriles can be used as precursors for alkylnitrile-containing compounds through a one-pot transnitrilation-mediated decyanation-metalation process. researchgate.net

Cleavage and Rearrangement Pathways of this compound

The chemical reactivity of this compound extends to various cleavage and rearrangement pathways, which are influenced by reaction conditions and the presence of specific reagents. These transformations are crucial for understanding the stability of the molecule and for its further use in synthetic chemistry. The primary pathways discussed herein are acid-catalyzed cleavage and reactions involving cyanogen bromide, with considerations for potential thermal and photochemical transformations.

Acid-Catalyzed Cleavage (Hydrolysis)

One of the fundamental cleavage pathways for this compound is its hydrolysis under acidic conditions. The outcome of this reaction is highly dependent on the concentration of the acid used. When treated with dilute acids, such as dilute hydrochloric or sulfuric acid, this compound undergoes hydrolysis to form N,N-dibutylurea. cardiff.ac.uk In this reaction, the cyano group is converted to a carbamoyl (B1232498) group.

However, if the reaction is carried out with concentrated acids, the cleavage proceeds further. The initially formed N,N-dibutylurea is subsequently hydrolyzed, leading to the cleavage of the C-N bond and the formation of dibutylamine and carbon dioxide. cardiff.ac.uk This two-step process effectively breaks down the cyanamide structure.

Table 1: Products of Acid-Catalyzed Hydrolysis of this compound

| Reaction Conditions | Reactants | Major Products | Reference |

| Dilute Acid (e.g., HCl, H₂SO₄) | This compound, H₂O | N,N-Dibutylurea | cardiff.ac.uk |

| Concentrated Acid (e.g., HCl, H₂SO₄) | This compound, H₂O | Dibutylamine, Carbon Dioxide | cardiff.ac.uk |

This interactive table summarizes the products formed during the acid-catalyzed hydrolysis of this compound under different conditions.

von Braun Reaction and Related Cleavage

The von Braun reaction traditionally describes the cleavage of a tertiary amine with cyanogen bromide (CNBr) to produce a dialkylcyanamide and an alkyl bromide. researchgate.netscribd.comwikiwand.com While this reaction is a synthetic route to dialkylcyanamides, it underscores the reactivity of cyanogen bromide with C-N bonds.

A related reaction, the von Braun amide degradation, involves the cleavage of a monosubstituted amide using phosphorus pentachloride or thionyl chloride to yield a nitrile and an organohalide. wikipedia.org Although this compound is a disubstituted cyanamide, the reactivity of reagents like cyanogen bromide with various functional groups, including thioethers and specific peptide bonds, suggests the potential for cleavage reactions under certain conditions. researchgate.netpearson.com For instance, cyanogen bromide is known to cleave peptide bonds C-terminal to methionine residues. pearson.comnih.gov

Table 2: The von Braun Reaction for the Formation of Dialkylcyanamides

| Reactants | Products | Key Transformation | Reference |

| Tertiary Amine, Cyanogen Bromide (CNBr) | Dialkylcyanamide, Alkyl Bromide | Cleavage of a C-N bond in the tertiary amine | researchgate.netscribd.com |

This interactive table outlines the general transformation in the von Braun reaction, which is a key method for synthesizing dialkylcyanamides through C-N bond cleavage.

Potential Thermal and Photochemical Pathways

While specific studies on the thermal decomposition and photochemical rearrangement of this compound are not extensively detailed in the literature, the general principles of organic chemistry suggest that such pathways are plausible.

Thermal Decomposition: Thermal decomposition is a process where heat is used to break chemical bonds within a molecule. taylorandfrancis.com For complex nitrogen-containing compounds, pyrolysis can lead to a variety of fragmentation and rearrangement products. researchgate.netnih.gov It is conceivable that heating this compound to a sufficiently high temperature could lead to the cleavage of the C-N or C-C bonds, potentially yielding smaller alkyl fragments, nitriles, or rearranged products. However, the specific products and mechanisms for this compound have not been fully elucidated.

Catalytic Applications and Mechanistic Insights of Dibutylcyanamide

Dibutylcyanamide as a Catalyst or Co-catalyst Component

A thorough search of chemical databases and scientific journals did not yield any studies where this compound is employed as a catalyst or co-catalyst. Its functions are typically stoichiometric rather than catalytic.

Role in Polymerization Catalysis

There is no evidence in the available scientific literature to suggest that this compound acts as a catalyst for polymerization reactions. While it is mentioned in the context of synthetic polymers, its role is not catalytic. For instance, a patent for stabilizer systems for polymers like PVC lists 1,1-dibutylcyanamide among a series of potential additives. google.com This suggests a role in polymer stability or modification, rather than catalyzing the formation of the polymer itself. Another source mentions its use as a polymerization inhibitor.

Applications in Organic Synthesis and Fine Chemicals

This compound is utilized in organic synthesis, but as a reactant, not a catalyst. For example, it is a starting material in the synthesis of other fine chemicals. One documented application is its use in the preparation of di-n-butylamine. It also serves as a precursor in the synthesis of more complex molecules. researchgate.netresearchgate.net In another instance, it is a reactant in a process for reactive dyeing systems. google.com The literature does not support its use as an organocatalyst for the synthesis of other fine chemicals. cardiff.ac.ukgoogle.com

Investigation of Catalytic Mechanisms

Given that there are no documented catalytic applications of this compound, there are consequently no investigations into its catalytic mechanisms. The following subsections, therefore, represent areas for which no data is available for this compound.

Kinetic Studies of Catalyzed Reactions

No kinetic studies of reactions catalyzed by this compound have been published. The compound's role as a reactant in various syntheses, such as its reaction with methylmagnesium iodide, has been studied, but these are not catalytic processes. researchgate.netacs.org

Active Site Characterization and Reaction Intermediates

As this compound has not been identified as a catalyst, there is no research on the characterization of any potential active sites or the identification of reaction intermediates within a catalytic cycle involving this compound.

Polymer Science and Advanced Materials Engineering with Dibutylcyanamide

Integration as a Monomer or Intermediate in Polymer Synthesis

The process of polymerization involves reacting monomer molecules to form polymer chains or three-dimensional networks. wikipedia.org Monomers, the foundational building blocks of polymers, typically possess specific functional groups that enable these reactions. copoldb.jpchandra-asri.com The integration of compounds like dibutylcyanamide as either a monomer or a reactive intermediate can influence the final structure and properties of the polymer.

Resins are a class of synthetic polymers that are often produced through polymerization processes, such as suspension polymerization, and can be designed to have specific properties like polarity or non-polarity. seplite.com The synthesis process for resins often involves multiple stages, such as methylolation and condensation, to form the final linear and branched polymer structures. up.pt While detailed synthesis pathways for novel resins using this compound as a primary monomer are not extensively documented in the provided research, its use has been noted in the context of alkyd resins. google.com Alkyd resins are a type of polyester (B1180765) resin modified by the addition of fatty acids and other components.

Copolymers are polymers derived from more than one species of monomer. wikipedia.org This combination of different monomers allows for the creation of materials with properties distinct from the respective homopolymers. wikipedia.org Depending on the arrangement of the monomer units, copolymers can be classified as alternating, random, or block copolymers. wikipedia.org Block copolymers, for instance, are composed of distinct blocks of different polymerized monomers, which can be synthesized through controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.govcmu.edu The use of this compound has been cited in a patent for a tire tread composition, which often utilizes copolymers like styrene/butadiene co-polymer (SBR) to achieve desired performance characteristics. epo.org

Synthesis of Novel Resins and Polymeric Structures

Functionalization and Cross-linking Applications

Functionalization involves introducing specific chemical groups onto a polymer's structure to impart desired properties or reactivity. nih.govmdpi.com Cross-linking is the process of forming chemical bonds between polymer chains to create a more robust three-dimensional network, which enhances mechanical strength, thermal stability, and chemical resistance. ebeammachine.comuni-wuppertal.de

Polymers can be functionalized to improve their physicochemical and biological properties for specific applications, such as in drug delivery or industrial materials. mdpi.comnih.gov This can be achieved by using monomers that already contain the desired functional group or through post-polymerization modification. cmu.edu The cyano group (C≡N) present in the this compound structure represents a potential site for introducing specific functionalities into a polymer backbone, although specific examples of this application for this compound were not detailed in the available search results.

Additives are incorporated into polymers to modify their properties or protect them from degradation. google.com this compound is identified as a monomeric cyanamide (B42294) compound that can be used as an additive, particularly as a stabilizer in synthetic polymers. google.com Stabilizer systems for chlorinated polymers, such as PVC, may include cyanamide compounds to protect the material. google.com These additives can be part of complex formulations that include other components like glycidyl (B131873) compounds or melamines to achieve the desired stabilizing effect. google.com

| Additive Class | Example Compound | Function in Polymers | Source |

|---|---|---|---|

| Cyanamides | 1,1-Dibutylcyanamide | Stabilizer | google.com |

| Phosphites | - | Stabilizer (Antioxidant) | numberanalytics.com |

| Phenols | Hindered Phenols | Stabilizer (Antioxidant) | numberanalytics.com |

| Glycidyl Compounds | Epoxidized Polybutadiene | Stabilizer Component | google.com |

Biological and Medicinal Chemistry Investigations of Dibutylcyanamide

Evaluation of Cellular Interactions and Biological Activity

The biological activity of a pistachio seed coat extract containing dibutylcyanamide has been evaluated in human colon cancer cells, revealing significant cellular interactions. cabidigitallibrary.orgresearchgate.net

The cytotoxic effects of the pistachio seed coat extract (PSCE) were assessed in human colon cancer HT-115 cells. The study revealed a dose- and time-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration required to kill 50% of the cell population, was determined to be 7.5 mg/dl after 48 hours of treatment and 14 mg/dl after 24 hours. researchgate.net These findings indicate that the extract possesses cytotoxic properties against this particular cancer cell line.

Interactive Data Table: Cytotoxicity of Pistachio Seed Coat Extract (PSCE) in HT-115 Cells

| Treatment Duration | IC50 Value (mg/dl) |

| 24 hours | 14 |

| 48 hours | 7.5 |

Further investigation into the mechanism of cytotoxicity revealed that the pistachio seed coat extract induces nuclear damage and triggers apoptosis, or programmed cell death, in HT-115 cells. cabidigitallibrary.orgresearchgate.net Morphological changes characteristic of apoptosis, such as the formation of a horseshoe-shaped nucleus, were observed in cells treated with the extract. researchgate.net

The induction of apoptosis was confirmed by analyzing the expression of key regulatory genes. The study found that treatment with the extract led to a significant increase in the expression of pro-apoptotic genes, including Bax , Caspase 3 , p53 , and p21 . Conversely, the expression of anti-apoptotic genes such as Bcl-2 , mdm2 , and PCNA was found to be decreased. researchgate.net This modulation of gene expression suggests that the extract activates the caspase-dependent mitochondrial-mediated apoptotic pathway to bring about cancer cell death. cabidigitallibrary.orgresearchgate.net

Cytotoxicity Studies in In Vitro Models

Molecular Mechanisms of Bioactivity

The bioactivity of the pistachio seed coat extract appears to be rooted in its ability to modulate specific molecular pathways related to gene expression, oxidative stress, and inflammation.

The pistachio seed coat extract demonstrated the ability to modulate the expression of genes involved in cellular defense and tumor suppression. Specifically, the expression of CYP1A and GSK3β , which play a role in protecting cells against oxidative stress, was significantly elevated in HT-115 cells treated with the extract. cabidigitallibrary.org The modulation of these genes, along with the aforementioned changes in pro- and anti-apoptotic genes, points to a complex interplay of molecular signals initiated by the extract's components. The observed effects on genes like p53 and the Bcl-2 family indicate an influence on key immunoregulatory and tumor suppression pathways. researchgate.net

Interactive Data Table: Gene Expression Changes in HT-115 Cells Treated with PSCE

| Gene | Function | Observed Change in Expression |

| Bax | Pro-apoptotic | Increased |

| Caspase 3 | Executioner caspase in apoptosis | Increased |

| p53 | Tumor suppressor | Increased |

| p21 | Cell cycle regulator | Increased |

| Bcl-2 | Anti-apoptotic | Decreased |

| mdm2 | Inhibitor of p53 | Decreased |

| PCNA | DNA replication and repair | Decreased |

| CYP1A | Cellular defense | Increased |

| GSK3β | Cellular defense | Increased |

The biological effects of the pistachio seed coat extract are believed to be mediated, at least in part, by its ability to counteract oxidative stress and inflammation. cabidigitallibrary.org Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and a biological system's ability to detoxify these reactive intermediates, is closely linked to inflammation and the development of various diseases, including cancer. mdpi.comnih.gov The extract's ability to increase the expression of antioxidant-related genes like CYP1A and GSK3β supports the hypothesis that it has antioxidant properties. cabidigitallibrary.org By reducing oxidative stress and inflammation, the extract may create an environment that is less conducive to cancer cell proliferation and survival. cabidigitallibrary.orgresearchgate.net

Gene Expression Modulation and Immunoregulatory Effects

Potential in Drug Discovery and Chemical Biology

The findings from the study on the pistachio seed coat extract, which contains this compound, highlight a potential avenue for further research in drug discovery and chemical biology. helsinki.finih.govuu.nlutexas.eduiitk.ac.in The demonstrated cytotoxicity against cancer cells and the modulation of key apoptotic and stress-related pathways suggest that the components of the extract, either individually or in combination, could serve as a source for the development of new therapeutic agents. cabidigitallibrary.orgresearchgate.net

However, it is crucial to underscore that the current research has been conducted on a crude extract. cabidigitallibrary.orgresearchgate.net Therefore, the specific contribution of this compound to the observed effects is not yet known. Future studies should focus on isolating this compound and other identified compounds from the extract to evaluate their individual biological activities. Such investigations would be essential to determine if this compound itself possesses cytotoxic, pro-apoptotic, or anti-inflammatory properties, which would be a critical step in assessing its potential as a lead compound in drug discovery.

Screening for Therapeutic Leads

The identification of novel chemical entities with potential therapeutic applications is a cornerstone of drug discovery. This compound has emerged in several studies as a constituent of natural extracts exhibiting significant biological activity, positioning it as a compound of interest in screening for new therapeutic leads.

One notable investigation focused on the cytotoxic effects of an ethyl acetate (B1210297) extract from the pistachio (Pistacia vera) seed coat (PSCE) on human colon cancer HT-115 cells. researchgate.net Analysis of this extract identified this compound as one of its key chemical constituents, alongside cis-vaccinic acid and 9,12-octadecadienoic acid. The study demonstrated that the PSCE induced nuclear damage and cytotoxicity in these cancer cells, suggesting that its components, including this compound, contribute to this anticancer activity. researchgate.net This finding highlights the role of natural product screening in identifying compounds like this compound as potential starting points for oncology drug development.

In a separate line of research, this compound was identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an ethyl acetate extract from the mycelium of a fungus, Nigrospora sp. (species code MSR-1707). sdiarticle4.com This fungal extract was noted for exhibiting good antioxidant activity in preliminary screenings. sdiarticle4.com The presence of N,N-dibutylcyanamide in a mixture with demonstrated antioxidant properties suggests its potential contribution to this effect, warranting further investigation into its specific capabilities as a free-radical scavenger or an inducer of antioxidant pathways.

These instances, where this compound is found within biologically active natural extracts, underscore its relevance in screening programs aimed at discovering new leads for therapeutic intervention, particularly in the fields of oncology and diseases related to oxidative stress.

Table 1: this compound in Natural Product Screening

| Source Organism | Extract Type | Identified Biological Activity | Key Compounds Identified | Research Focus |

|---|---|---|---|---|

| Pistacia vera (Pistachio) Seed Coat | Ethyl Acetate Extract | Cytotoxicity and nuclear damage in human colon cancer HT-115 cells. researchgate.net | This compound , Cis-vaccinic acid, 9,12-Octadecadienoic acid. researchgate.net | Anticancer therapeutic leads. researchgate.net |

| Nigrospora sp. (Fungus) | Ethyl Acetate Extract | Antioxidant activity. sdiarticle4.com | N,N-Dibutylcyanamide and other constituents. sdiarticle4.com | Development of natural antioxidants. sdiarticle4.com |

Design and Optimization of Biologically Active Molecules

The cyanamide (B42294) functional group is a valuable structural motif in medicinal chemistry, recognized for its role in various biologically active molecules. cardiff.ac.ukgoogle.com While this compound itself is a simple dialkyl cyanamide, its core structure is relevant to the design and synthesis of more complex and potent therapeutic agents. The cyanamide moiety is a key feature in the design of specific enzyme inhibitors. cardiff.ac.uk

For instance, the cyanamide group has been successfully incorporated into inhibitors of cathepsins, a class of protease enzymes implicated in various diseases. cardiff.ac.uk Specific examples include inhibitors designed for Cathepsin C, which are being explored for the treatment of conditions like chronic obstructive pulmonary disease (COPD), and Cathepsin K, inhibitors of which can be beneficial in treating osteoporosis. cardiff.ac.uk The presence of the N-C≡N functionality is crucial for the inhibitory activity of these molecules.

Furthermore, cyanamides serve as important synthetic intermediates, providing a versatile platform for constructing a range of more complex molecular architectures. google.com They are used to build various heterocyclic structures as well as functional groups like ureas and guanidines, which are prevalent in many drug compounds. cardiff.ac.ukgoogle.com The synthesis of this compound itself can be achieved through several methods, including from dibutylamine (B89481) and trichloroacetonitrile (B146778) or via the ring-opening reactions of 1,3,5-triazines. cardiff.ac.ukresearchgate.netresearchgate.net This accessibility makes the cyanamide scaffold, represented by simple molecules like this compound, a practical tool for chemists in the optimization phase of drug development, where analogues are synthesized to improve potency, selectivity, and pharmacokinetic properties.

Table 2: Role of the Cyanamide Moiety in Drug Design

| Target Class/Molecule Type | Therapeutic Target/Application | Role of Cyanamide Moiety | Reference Compound Type |

|---|---|---|---|

| Enzyme Inhibitors | Cathepsin C (for COPD, Cystic Fibrosis). cardiff.ac.uk | Key functional group for inhibitory activity. cardiff.ac.uk | Cyanamide-containing small molecules. cardiff.ac.uk |

| Enzyme Inhibitors | Cathepsin K (for Osteoporosis). cardiff.ac.uk | Essential component of the inhibitor's structure. cardiff.ac.uk | Cyanamide-containing small molecules. cardiff.ac.uk |

| Synthetic Intermediates | Construction of complex heterocyclic structures. google.com | Versatile building block for medicinal chemistry. google.com | This compound and other cyanamides. google.com |

| Synthetic Intermediates | Synthesis of ureas, guanidines, and isoureas. cardiff.ac.uk | Precursor for other common pharmacophores. cardiff.ac.uk | This compound and other cyanamides. cardiff.ac.uk |

Environmental Fate and Ecotoxicological Research on Dibutylcyanamide

Environmental Degradation Pathways

The degradation of a chemical in the environment is a critical factor in determining its persistence and potential for exposure. This process can occur through biological mechanisms (biodegradation) or abiotic processes such as hydrolysis and photolysis.

Aerobic and Anaerobic Degradation in Environmental Matrices

No specific studies on the aerobic or anaerobic degradation of Dibutylcyanamide in soil or other environmental matrices were identified in the reviewed literature.

For the parent compound, cyanamide (B42294) , research indicates it is not persistent in soil environments. herts.ac.ukchemicalbook.com Aerobic biodegradation is considered an important degradation pathway, with cyanamide potentially serving as a source of both carbon and nitrogen for microorganisms. chemicalbook.com In laboratory studies under aerobic conditions, the mineralization of cyanamide to carbon dioxide was found to be a significant sink, accounting for 94.6% of the applied radioactivity after 14 days. nzkgi.org.nz The estimated half-life of cyanamide in the water phase of river and pond systems was 2.3 days and 4.3 days, respectively, suggesting that aerobic biodegradation occurs readily. chemicalbook.com

Information regarding the anaerobic degradation of cyanamide is less prevalent in the available literature. General principles of anaerobic biodegradation involve processes like hydrolysis, acidogenesis, acetogenesis, and methanogenesis to break down organic compounds in the absence of oxygen. slideshare.net However, specific rates and pathways for cyanamide under these conditions are not well-documented.

Hydrolytic Stability and Photolytic Transformations

There is no available data specifically detailing the hydrolytic stability or photolytic transformations of This compound . The presence of butyl groups would likely influence its susceptibility to hydrolysis compared to the parent compound.

Cyanamide itself undergoes hydrolysis to form urea (B33335) . wikipedia.org This reaction is dependent on pH, with the process being favored in acidic conditions. nih.gov Conversely, in alkaline environments, cyanamide tends to dimerize, forming dicyandiamide . nih.govmdpi.com There is conflicting information regarding its persistence in water; one source reports a very long half-life of 2300 days at 20°C and pH 7, suggesting it is very persistent, while other data indicates it is not persistent in aquatic systems. herts.ac.ukchemicalbook.com

Direct photolysis is not expected to be a significant degradation pathway for cyanamide, as the molecule does not absorb light in the UV spectrum above 290 nm. nih.govenviro.wiki However, a soil photolysis study did identify the formation of two major, though unspecified, transformation products. nzkgi.org.nz In another study, the degradation half-life of cyanamide in irradiated water samples was 1.45 days, compared to 4.22 days in the dark control, suggesting that indirect photolysis may play a role. europa.eu

Table 1: Hydrolytic Stability of Cyanamide Data pertains to the parent compound, cyanamide, not this compound.

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

|---|---|---|---|

| 7 | 20 | 2300 days | herts.ac.uk |

| - | - | River System: 2.3 days; Pond System: 4.3 days | chemicalbook.com |

Identification of Degradation Products and Metabolites

No studies identifying the environmental degradation products or metabolites of This compound were found.

For cyanamide , the primary and well-documented degradation products are urea (resulting from hydrolysis) and dicyandiamide (resulting from dimerization in alkaline conditions). wikipedia.orgnih.gov Fungi such as Myrothecium verrucaria can accelerate the hydrolysis of cyanamide to urea through the action of the enzyme cyanamide hydratase. wikipedia.org In a study on soil photolysis, two major but unidentified transformation products were detected. nzkgi.org.nz In animal studies, which indicate potential metabolic pathways, N-acetylcyanamide was identified as a major metabolite of cyanamide in rats. europa.eu

Environmental Transport and Distribution Dynamics

The movement of a chemical through the environment is governed by its affinity for soil, water, and air, as well as its potential to be taken up by living organisms.

Soil Adsorption, Desorption, and Leaching Potentials

Specific data on the soil adsorption, desorption, and leaching potential of This compound are not available. The addition of two non-polar butyl groups to the cyanamide structure would be expected to increase its octanol-water partition coefficient (log Kₒw), suggesting a higher affinity for soil organic matter and lower mobility compared to the parent compound.

For cyanamide , studies indicate a very low potential for adsorption to soil, with estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) values between 0 and 6.81 mL/g. chemicalbook.com This suggests that cyanamide has a high potential for mobility and leaching in soil. chemicalbook.comnih.govthermofisher.com One source reports a Koc of 4.5, also indicating low mobility. apolloscientific.co.uk However, contradicting these predictions, some soil column leaching studies have found that cyanamide is only slightly mobile. chemicalbook.com

Table 2: Soil Mobility Parameters for Cyanamide Data pertains to the parent compound, cyanamide, not this compound.

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Koc | 0 - 6.81 mL/g | High Mobility | chemicalbook.com |

| Koc | 4.5 | Low Mobility | apolloscientific.co.uk |

| Mobility Finding | Slightly mobile in soil column studies | Low Mobility | chemicalbook.com |

Bioaccumulation and Metabolism in Aquatic Organisms

There are no studies available on the bioaccumulation or metabolism of This compound in fish or other aquatic organisms. Theoretically, its higher lipophilicity compared to cyanamide would suggest a greater potential for bioaccumulation.

The bioaccumulation potential for cyanamide is generally considered to be low. chemicalbook.com This is supported by an experimental octanol-water partition coefficient (log Kₒw) of -0.72, which indicates that accumulation in organisms is not expected. thermofisher.combasf.com Toxicokinetic studies on rats administered calcium cyanamide (which converts to cyanamide) showed that the substance is rapidly absorbed and excreted, with no indication of bioaccumulation. europa.eu In contrast, one database summary suggests cyanamide has a high potential for bioconcentration, though no specific data or bioconcentration factor (BCF) is provided to support this assertion. herts.ac.uk

Mechanistic Ecotoxicology and Risk Assessment of this compound

The study of the environmental impact of chemical compounds is crucial for safeguarding ecosystems. For N,N-Dibutylcyanamide, a disubstituted cyanamide, a comprehensive understanding of its ecotoxicological profile is necessary. This involves examining its effects on non-target species, its behavior in chemical mixtures, and the development of models to predict its environmental risk. Due to a lack of direct research on this compound, a read-across approach, primarily using data from the parent compound cyanamide (also known as hydrogen cyanamide), is often employed. This approach assumes that structurally similar chemicals will have comparable toxicological properties, though it introduces a degree of uncertainty.

Effects on Non-Target Organisms and Ecosystems

The toxicity of cyanamide to various non-target organisms has been evaluated:

Aquatic Invertebrates: Cyanamide is classified as highly toxic to the freshwater invertebrate Daphnia magna, with a 48-hour EC50 (the concentration causing an effect in 50% of the test population) of 3.3 ppm. Chronic toxicity studies on Daphnia have shown effects on growth and reproduction at even lower concentrations. nih.gov

Fish: Acute toxicity to fish is considered moderate. For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 (the concentration lethal to 50% of the test population) has been reported as less than 64.8 ppm, while chronic studies show a 21-day LC50 of 11.8 ppm. nih.gov

Algae: Information on the specific toxicity to algae is limited but essential for understanding ecosystem-level impacts, as algae form the base of many aquatic food webs.

Terrestrial Organisms: Studies on hydrogen cyanamide indicate it is moderately toxic to birds and honeybees. nih.gov The impact on soil organisms is also a key consideration, as these organisms are vital for soil health and nutrient cycling. rsc.orgmdpi.com While cyanamide can serve as a source of nitrogen and carbon and is expected to undergo aerobic biodegradation, high concentrations could adversely affect microbial communities. chemicalbook.com

It is critical to emphasize that these findings are for cyanamide. The presence of two butyl groups in this compound would increase its lipophilicity compared to the parent compound. This change could potentially lead to different uptake, bioaccumulation, and toxicity profiles, highlighting the need for specific studies on this compound.

Interactive Table: Ecotoxicity Data for Cyanamide (as a proxy for this compound)

| Organism | Test Type | Endpoint | Value (ppm) | Toxicity Classification | Source |

| Daphnia magna (Water Flea) | 48-hour Acute | EC50 | 3.3 | Highly Toxic | nih.gov |

| Rainbow Trout | 96-hour Acute | LC50 | < 64.8 | Moderately Toxic | nih.gov |

| Rainbow Trout | 21-day Chronic | LC50 | 11.8 | Moderately Toxic | nih.gov |

| Carp | 96-hour Acute | LC50 | 80.9 | Slightly Toxic | nih.gov |

| Eastern Oyster | 96-hour Acute | EC50 | 2.3 | Moderately Toxic | |

| Mysid Shrimp | 96-hour Acute | LC50 | 6.3 | Moderately Toxic | |

| Honeybee | Acute Contact | LD50 | >36.2 µ g/bee | Essentially Non-toxic |

Understanding Mechanisms of Mixture Toxicity

In the environment, organisms are rarely exposed to single chemicals but rather to complex mixtures. rsc.orgmdpi.com The combined effect of chemicals can be additive (the sum of individual effects), synergistic (a greater effect than the sum), or antagonistic (a lesser effect than the sum). nih.gov

Currently, there is a significant data gap in the scientific literature regarding the mixture toxicity of this compound. No studies have been identified that specifically investigate the synergistic, additive, or antagonistic effects of this compound in combination with other environmental contaminants.

Research into the mixture toxicity of other cyanide-containing compounds has been conducted, but these are not directly applicable to this compound without further investigation. ecetoc.org The study of mixture toxicity is a complex field, and predicting the interactions of this compound would require specific experimental data. nih.govwho.int Understanding these interactions is paramount for a realistic environmental risk assessment, as the presence of other pollutants could significantly alter the ecotoxicological impact of this compound. rsc.org

Development of Environmental Risk Assessment Models

Environmental risk assessment for a chemical involves comparing its predicted environmental concentration (PEC) with its predicted no-effect concentration (PNEC). who.int If the PEC/PNEC ratio is greater than one, it indicates a potential risk to the environment. This process relies on robust hazard and exposure data. rsc.orgbenthamdirect.com

For data-poor chemicals like this compound, risk assessment models are essential tools. These can include:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use the chemical structure of a compound to predict its physicochemical properties, environmental fate, and toxicity. nih.gov By analyzing data from a set of known chemicals, a model can be developed to estimate the properties of untested compounds. nih.gov For this compound, a QSAR model could potentially estimate its toxicity based on descriptors related to its molecular structure, such as lipophilicity (logP), which is influenced by the butyl chains. However, no specific, validated QSAR models for predicting the ecotoxicity of N,N-dialkylcyanamides were found in the reviewed literature.

Read-Across Approaches: This method involves using data from a structurally similar and well-studied chemical (an analogue) to predict the properties of the target chemical. who.int As discussed, this is the primary approach currently available for this compound, using cyanamide as the analogue. The justification for read-across is based on the assumption that the chemicals are structurally and functionally similar. wikipedia.org However, the uncertainty of this approach must be carefully considered in the final risk assessment. The addition of the two butyl groups to the cyanamide structure will undoubtedly alter its properties, and the extent to which the toxicity data for cyanamide can be extrapolated is a key source of uncertainty.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct risk assessments for pesticides, including hydrogen cyanamide. ecetoc.org These assessments provide a framework that could be applied to this compound, should sufficient data become available. The process involves a thorough evaluation of all available toxicity studies to determine endpoints for various species and the establishment of levels of concern. Without direct experimental data for this compound, any risk assessment model would carry a high degree of uncertainty.

Advanced Analytical and Computational Methodologies for Dibutylcyanamide Studies

Chromatographic and Spectroscopic Characterization Techniques

Chromatographic and spectroscopic methods are the cornerstone of identifying and quantifying Dibutylcyanamide. They offer the sensitivity and specificity required to detect the compound in various matrices and to elucidate its structural features. These techniques are often used in tandem to provide a more complete analytical picture. nih.govotago.ac.nz

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. innovareacademics.in Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. bioanalysis-zone.com This high level of precision allows for the determination of a compound's exact mass, which is then used to deduce its elemental composition. innovareacademics.inmeasurlabs.com

For this compound (C9H18N2), HRMS can distinguish it from other molecules that have the same nominal mass but different elemental formulas, thereby eliminating ambiguity in identification. bioanalysis-zone.com This capability is crucial in complex sample analyses where multiple compounds may be present. innovareacademics.in Advanced HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide the necessary resolving power for these precise measurements. labmanager.com

Table 1: Comparison of Nominal Mass vs. Exact Mass for this compound and a Potential Isomer This table illustrates how HRMS can differentiate between compounds with the same whole-number mass.

| Compound | Molecular Formula | Nominal Mass | Exact Mass (Calculated) |

|---|---|---|---|

| This compound | C9H18N2 | 154 | 154.146999 |

| Isomer Example | C8H14N3O | 154 | 154.113662 |

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used for the analysis of this compound. The choice between them often depends on the sample matrix and the compound's properties. shimadzu.comrsc.org

GC-MS is well-suited for analyzing volatile and thermally stable compounds. shimadzu.com this compound has been successfully identified in natural product extracts, such as from Pistacia vera, using this method. researchgate.netresearchgate.net In GC-MS, the sample is vaporized and separated on a gas chromatographic column before being ionized (typically via electron ionization) and detected by the mass spectrometer. shimadzu.com

LC-MS is advantageous for analyzing less volatile or more polar compounds and is particularly useful for complex biological matrices. creative-proteomics.com It separates compounds in the liquid phase before they are ionized, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by the mass spectrometer. shimadzu.comcreative-proteomics.com The use of LC-MS avoids the need for chemical derivatization that might be required for some compounds in GC-MS. rsc.org Studies have also utilized LC-MS for the spectral analysis of extracts containing this compound. researchgate.net

Table 2: Overview of Chromatographic-Mass Spectrometric Techniques for this compound This table summarizes the key features and applications of LC-MS and GC-MS for this compound analysis.

| Technique | Principle | Applicability to this compound | Ionization Methods |

|---|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point and polarity in a gas mobile phase. | Proven for identification in natural extracts; suitable due to its likely volatility. | Electron Ionization (EI) |

| LC-MS | Separates compounds based on polarity in a liquid mobile phase. | Suitable for complex matrices; avoids potential thermal degradation or need for derivatization. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

Developing a robust High-Performance Liquid Chromatography (HPLC) method is essential for the reliable quantification of this compound. The process involves several systematic steps to achieve a separation with good resolution and peak shape in a minimal amount of time. chromatographyonline.com

The development process for a quantitative HPLC method for this compound would include:

Defining Analytical Goals : Determining the required sensitivity, and whether the analysis is for purity testing or quantification in a complex mixture. mastelf.com

Column and Mobile Phase Selection : A reversed-phase column, such as a C18, would likely be the starting point due to the non-polar nature of the butyl groups. chromatographyonline.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient to ensure good separation. ijnrd.org

Detector Selection : A UV detector could be used if this compound possesses a suitable chromophore. youtube.com However, coupling the HPLC to a mass spectrometer (LC-MS) provides greater specificity and sensitivity. mastelf.com

Method Validation : Once optimized, the method must be validated according to regulatory guidelines (e.g., ICH). This involves demonstrating its specificity, linearity, accuracy, precision, and robustness to ensure the results are consistent and reliable. thermofisher.com

Table 3: Hypothetical Parameters for a Validated HPLC Method for this compound Analysis This table provides an example of the parameters that would be defined in a validated HPLC method.

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | To elute this compound with optimal peak shape. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |

| Detector | Mass Spectrometer (in SIM mode) | Provides high selectivity and sensitivity for quantification. |

| Linearity Range | 1 - 100 µg/mL | Defines the concentration range over which the method is accurate. |

| Accuracy | 98-102% Recovery | Confirms the closeness of test results to the true value. |

| Precision (RSD) | < 2% | Demonstrates the method's reproducibility. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Computational Chemistry and Molecular Modeling

Computational methods provide deep, particle-level insights into the properties and potential functions of this compound, complementing experimental data. These in silico techniques can predict molecular behavior, saving significant time and resources in the laboratory. nih.gov

Computational chemistry, particularly methods based on Density Functional Theory (DFT), can be used to predict the chemical reactivity of this compound. frontiersin.org By calculating properties such as the Molecular Electrostatic Potential (MESP), researchers can visualize the electron distribution across the molecule. mdpi.com

For this compound, these calculations would likely identify:

Nucleophilic sites : The two nitrogen atoms, with their lone pairs of electrons, would be identified as electron-rich, nucleophilic centers.

Electrophilic sites : The carbon atom of the nitrile group (-C≡N) would be identified as an electron-deficient, electrophilic center, susceptible to attack by nucleophiles.

This information is invaluable for predicting how this compound might participate in chemical reactions, for understanding its synthesis, or for predicting its metabolic pathways. cardiff.ac.uksmu.edu These computational tools allow for the exploration of potential reaction mechanisms before they are attempted experimentally. frontiersin.org

Table 4: Computational Methods for Predicting this compound Reactivity This table outlines how different computational approaches can be used to understand the chemical behavior of this compound.

| Computational Method | Information Provided | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, energy, and molecular properties. | Optimization of the molecule's 3D geometry and calculation of reactivity descriptors. |

| Molecular Electrostatic Potential (MESP) | Maps electron-rich and electron-poor regions on the molecular surface. | Identifies the nucleophilic nitrogen atoms and the electrophilic nitrile carbon. |

| Reaction Path Following | Traces the energy profile of a chemical reaction from reactants to products. | Predicts the transition state energies and activation barriers for potential reactions involving this compound. |

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. researchgate.net This method is central to drug discovery and can be used to screen for potential biological activity. mdpi.com Given that an extract containing this compound showed cytotoxic activity, molecular docking could be used to form hypotheses about its mechanism of action. researchgate.net

The process involves:

Docking Simulation : The 3D structure of this compound is computationally placed into the binding site of a target protein of interest (e.g., an enzyme implicated in cancer). The program then calculates the most likely binding poses and estimates the binding affinity, often expressed as a binding energy score. mdpi.com

Interaction Analysis : The resulting poses are analyzed to identify key molecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. mdpi.com

Molecular Dynamics (MD) Simulation : Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interaction. nih.gov

These studies can guide further experimental work by prioritizing compounds and potential biological targets for laboratory testing. researchgate.net

Table 5: Illustrative Molecular Docking Results for this compound This table presents a hypothetical outcome of a molecular docking study of this compound against a cancer-related protein target.

| Parameter | Hypothetical Result | Interpretation |

|---|---|---|

| Protein Target | Human Epidermal Growth Factor Receptor 2 (HER2) | A known target in breast cancer therapy. mdpi.com |

| Binding Energy | -7.5 kcal/mol | Suggests a favorable and stable binding affinity. |

| Key Interactions | Hydrophobic interactions with Val, Leu, Ile residues. | The butyl chains fit into a non-polar pocket of the receptor. |

| MD Simulation Stability (RMSD) | < 2.0 Å over 100 ns | Indicates the binding pose is stable over the simulation time. |

Compound Index

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. numberanalytics.comwjpsonline.com These models are built on the principle that the structural and physicochemical properties of a molecule, encoded as numerical values known as molecular descriptors, determine its activity. neovarsity.org By identifying these relationships, QSAR models can predict the activity of new, untested compounds, thereby guiding chemical modifications to enhance desired properties and accelerating the discovery process. numberanalytics.comwjpsonline.com

For a compound like this compound, a QSAR study would involve correlating its molecular descriptors with a specific, quantifiable biological activity. This activity could be, for instance, its efficacy as a corrosion inhibitor, its herbicidal activity, or its interaction with a particular enzyme, measured as an inhibition constant (IC₅₀) or a similar metric. The general form of a QSAR model is expressed as:

Activity = f (Molecular Descriptors) + error industrialchemicals.gov.au

The development of a robust QSAR model follows a systematic workflow, including dataset preparation, calculation of molecular descriptors, variable selection, model generation using statistical methods, and rigorous validation. wjpsonline.com

Hypothetical QSAR Model for a Series of Dialkylcyanamides

In the absence of a published QSAR study focused solely on this compound, we can construct a hypothetical model based on a series of related dialkylcyanamide compounds to illustrate the methodology. This model would aim to predict a specific biological endpoint, for example, antifungal activity against a particular strain. The dataset would include this compound and other structurally similar molecules with varying alkyl chain lengths.

Molecular Descriptors for Analysis

A wide range of molecular descriptors can be calculated to represent the constitutional, topological, electronic, and physicochemical properties of the molecules. researchgate.net For a series of dialkylcyanamides, key descriptors would likely include:

Constitutional Descriptors: These relate to the basic composition of the molecule, such as Molecular Weight (MW) and atom counts (e.g., number of carbon atoms). researchgate.net

Physicochemical Descriptors: Lipophilicity, often represented by the logarithm of the octanol-water partition coefficient (LogP), is crucial as it governs how a molecule traverses biological membranes. wjpsonline.com Molecular Refractivity (MR) is a measure of molecular volume and polarizability. numberanalytics.com

Topological Descriptors: These are numerical representations of molecular branching and shape, such as the Kier & Hall connectivity indices.

Electronic Descriptors: Properties like dipole moment and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can describe a molecule's reactivity and interaction potential.

The following table presents a hypothetical set of calculated descriptors for a small series of dialkylcyanamide compounds, including this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Molecular Refractivity (MR) |

| Dimethylcyanamide | C₃H₆N₂ | 70.09 | 0.1 | 19.8 |

| Diethylcyanamide | C₅H₁₀N₂ | 98.15 | 0.9 | 29.1 |

| Dipropylcyanamide | C₇H₁₄N₂ | 126.20 | 2.0 | 38.4 |

| This compound | C₉H₁₈N₂ | 154.25 nih.gov | 3.0 nih.gov | 47.7 |

| Dipentylcyanamide | C₁₁H₂₂N₂ | 182.31 | 4.1 | 57.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Detailed Research Findings

A hypothetical QSAR study on this series might employ Multiple Linear Regression (MLR) to build a model. The goal of MLR is to create a linear equation that best predicts the biological activity (dependent variable) using a combination of the most relevant molecular descriptors (independent variables).

After calculating a large pool of descriptors, a variable selection method, such as a genetic algorithm, would be used to identify the subset of descriptors that provides the highest predictive power while avoiding overfitting. japsonline.com For our hypothetical series, the analysis might reveal that lipophilicity (XLogP3-AA) and molecular size (represented by Molecular Refractivity) are the most significant factors influencing the antifungal activity.

A potential resulting QSAR equation could be:

pIC₅₀ = 0.45 * (XLogP3-AA) + 0.08 * (MR) - 2.50

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

This equation would suggest that the antifungal activity increases with both increasing lipophilicity and molecular size within this specific series of compounds. The positive coefficients for XLogP3-AA and MR indicate a positive correlation with the activity.

The statistical quality and predictive ability of the model would be assessed using several metrics, as shown in the table below.

| Statistical Parameter | Value | Description |

| n | 5 | Number of compounds in the dataset. |

| R² (Coefficient of Determination) | 0.92 | Represents the proportion of variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability, determined through internal cross-validation (e.g., leave-one-out). nih.gov |

| F-test value | 24.5 | A statistical test to assess the overall significance of the regression model. |

| p-value | < 0.05 | Indicates that the model is statistically significant. |

This is an interactive data table. You can sort the data by clicking on the column headers.

The high values for R² and Q² in this hypothetical model would suggest that it is robust and has good predictive power. The F-test value and a low p-value would confirm the statistical significance of the relationship found. Such a model, once rigorously validated, could be used to predict the antifungal activity of other unsynthesized dialkylcyanamides and guide the design of more potent analogues.

Q & A

Q. What experimental designs are optimal for studying the dose-response effects of dibutylcyanamide in plant systems?

To evaluate dose-response relationships, adopt a randomized block design with multiple replicates to control environmental variability. For example, apply this compound at graded concentrations (e.g., 0.5%, 1.0%, 1.5%) alongside a control group, as demonstrated in hydrogen cyanamide studies on pear and grapevine sprouting . Conduct periodic evaluations (e.g., 15, 22, 29 days post-application) to track temporal effects. Use polynomial regression to model non-linear responses and ANOVA to assess statistical significance .

Q. How can researchers characterize the physicochemical stability of this compound under varying environmental conditions?

Employ accelerated stability testing under controlled temperature, humidity, and light exposure. Use spectroscopic methods (e.g., FTIR, NMR) to monitor structural integrity and HPLC to quantify degradation products. Reference protocols from cyanamide-based soil studies, where calcium cyanamide’s stability was correlated with pH and microbial activity . Document deviations using standardized metrics (e.g., half-life, degradation kinetics).

Q. What are the validated analytical techniques for quantifying this compound residues in soil and plant tissues?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for high sensitivity. For soil analysis, combine extraction with acetonitrile and cleanup using dispersive solid-phase extraction (dSPE), as adapted from calcium cyanamide residue studies . In plant tissues, validate recovery rates using spiked matrices and calibrate against certified reference materials.

Advanced Research Questions

Q. How can contradictory results in this compound’s efficacy across plant species be systematically analyzed?

Contradictions may arise from species-specific metabolic pathways or environmental interactions. Conduct meta-analyses of existing datasets, stratifying by variables such as rootstock type (e.g., "Adams" quince vs. other rootstocks) . Use multivariate regression to identify confounding factors (e.g., soil pH, temperature). For example, hydrogen cyanamide showed opposing dose effects in pears (higher doses increased sprouting) versus grapevines (excessive doses reduced bud break) .

Q. What mechanistic studies are required to elucidate this compound’s role in modulating microbial communities?

Design microcosm experiments to isolate this compound’s impact on soil microbiota. Use phospholipid fatty acid (PLFA) analysis and 16S rRNA sequencing, as in cyanamide-treated celery soils, which showed distinct microbial community shifts . Compare metabolic pathways (e.g., nitrogen cycling) via metagenomic profiling. Pair with enzyme activity assays (e.g., dehydrogenase, urease) to link structural changes to functional outcomes.

Q. How can researchers integrate computational modeling with empirical data to predict this compound’s environmental fate?

Develop quantitative structure-activity relationship (QSAR) models using software like EPI Suite. Input parameters such as log P, solubility, and hydrolysis half-life. Validate predictions against experimental data, similar to cyanamide’s photocatalytic behavior in carbon nitride synthesis . Incorporate geospatial data (e.g., soil type, rainfall) to refine ecological risk assessments.

Q. What strategies address reproducibility challenges in this compound-related studies?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to standardize research questions . Pre-register experimental protocols and share raw data via repositories. For example, inconsistencies in hydrogen cyanamide trials were mitigated by transparent reporting of application timing and rootstock genotypes .

Methodological Guidelines

- Data Contradiction Analysis : Use canonical variate analysis (CVA) to differentiate treatment effects from noise, as applied in microbial community studies .

- Interdisciplinary Integration : Combine agronomic trials with omics technologies (e.g., transcriptomics) to dissect mode-of-action pathways.

- Ethical Compliance : Ensure chemical handling adheres to OECD guidelines, particularly for ecotoxicological assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.